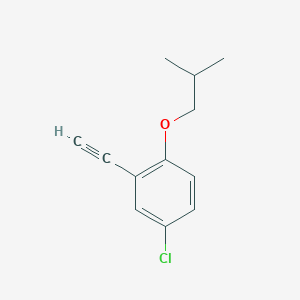
4-Chloro-2-ethynyl-1-isobutoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethynyl-1-isobutoxybenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom at the 4-position, an ethynyl group at the 2-position, and an isobutoxy group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-1-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. In this process, the benzene ring undergoes substitution reactions where the chlorine, ethynyl, and isobutoxy groups are introduced sequentially.
Chlorination: The benzene ring is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 4-position.
Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction, where the chlorinated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethynyl-1-isobutoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethynyl-1-isobutoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethynyl-1-isobutoxybenzene depends on the specific application and the target system
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethynyl and isobutoxy groups influence the reactivity and selectivity of the compound.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrogen Bonding: The isobutoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-ethynyl-1-isobutoxybenzene can be compared with other similar compounds to highlight its uniqueness:
4-Chloro-2-ethynyl-1-methoxybenzene: Similar structure but with a methoxy group instead of an isobutoxy group. The isobutoxy group provides different steric and electronic effects.
4-Chloro-2-ethynyl-1-ethoxybenzene: Similar structure but with an ethoxy group. The isobutoxy group has a larger alkyl chain, influencing the compound’s properties.
4-Chloro-2-ethynyl-1-propoxybenzene: Similar structure but with a propoxy group. The isobutoxy group has a branched structure, providing different steric effects.
The unique combination of the chlorine, ethynyl, and isobutoxy groups in this compound makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C12H13ClO |
|---|---|
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
4-chloro-2-ethynyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H13ClO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
InChI-Schlüssel |
AXEZECFWCHTOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




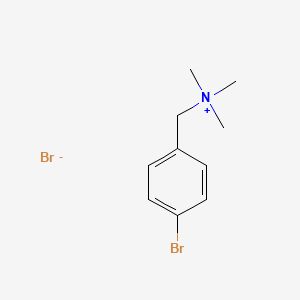
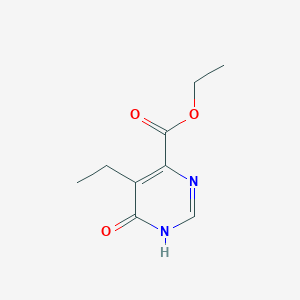


![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
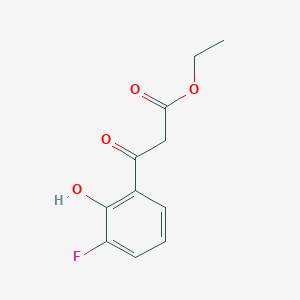

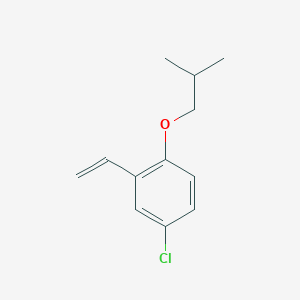
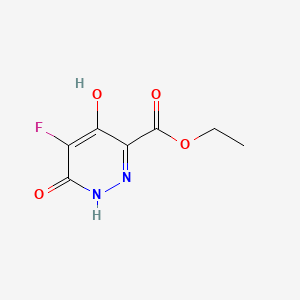
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
